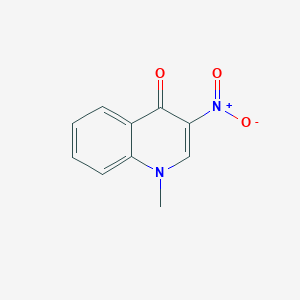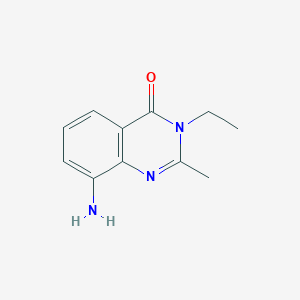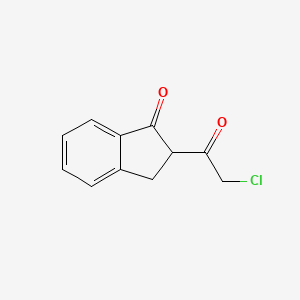
1-Indanone, 2-(chloroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones It is characterized by the presence of a chloroacetyl group attached to the indanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Indanone+Chloroacetyl chloridePyridine2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one
Industrial Production Methods
On an industrial scale, the production of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl group in the indanone structure can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction Reactions: Formation of alcohols.
Oxidation Reactions: Formation of carboxylic acids or ketones.
科学的研究の応用
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
類似化合物との比較
Similar Compounds
2-Chloroacetyl chloride: A related compound used as a reagent in organic synthesis.
Indanone: The parent compound of 2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one.
2-(2-Bromoacetyl)-2,3-dihydro-1H-inden-1-one: A similar compound with a bromoacetyl group instead of a chloroacetyl group.
Uniqueness
2-(2-Chloroacetyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of the indanone structure with a chloroacetyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
91063-83-1 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-10(13)9-5-7-3-1-2-4-8(7)11(9)14/h1-4,9H,5-6H2 |
InChIキー |
MKASNCUEHLYDPA-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C21)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
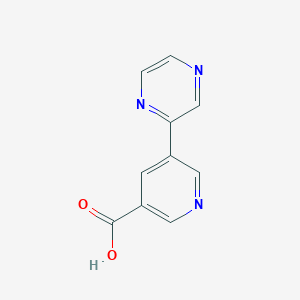
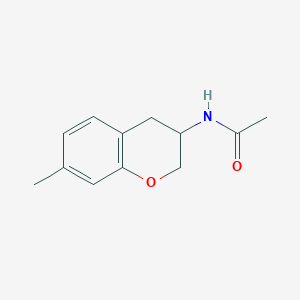
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)
![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)
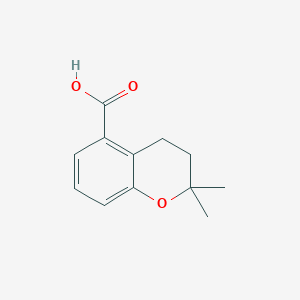


![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)
